molecular formula C19H26N2O4 B4615172 1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

Cat. No.: B4615172
M. Wt: 346.4 g/mol
InChI Key: CRSBEECQGJOWGO-UHFFFAOYSA-N
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Description

1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyrrolidin-2-one core substituted with a 2,5-dimethoxyphenyl group and a 3-methylpiperidin-1-yl carbonyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

The synthesis of 1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the pyrrolidin-2-one core and subsequent functionalization with the desired substituents. Common synthetic routes may involve:

    Formation of the pyrrolidin-2-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,5-dimethoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

    Attachment of the 3-methylpiperidin-1-yl carbonyl group: This can be accomplished through amide bond formation reactions, often using coupling reagents such as EDCI or DCC.

Industrial production methods would likely optimize these steps for scalability, ensuring high yields and purity of the final product.

Chemical Reactions Analysis

1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes or as a lead compound in drug discovery.

    Medicine: It could have potential therapeutic applications, depending on its biological activity.

    Industry: The compound may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one would depend on its specific interactions with molecular targets. Potential mechanisms could involve:

    Binding to receptors: The compound may interact with specific receptors, modulating their activity.

    Enzyme inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal transduction: The compound may influence cellular signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar compounds to 1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one include other substituted pyrrolidin-2-ones and phenylpiperidines. These compounds may share some chemical properties but differ in their specific substituents, leading to variations in their reactivity and biological activity. The unique combination of substituents in this compound distinguishes it from other similar molecules.

Properties

IUPAC Name

1-(2,5-dimethoxyphenyl)-4-(3-methylpiperidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O4/c1-13-5-4-8-20(11-13)19(23)14-9-18(22)21(12-14)16-10-15(24-2)6-7-17(16)25-3/h6-7,10,13-14H,4-5,8-9,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRSBEECQGJOWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)C2CC(=O)N(C2)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2,5-dimethoxyphenyl)-4-[(3-methylpiperidin-1-yl)carbonyl]pyrrolidin-2-one

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